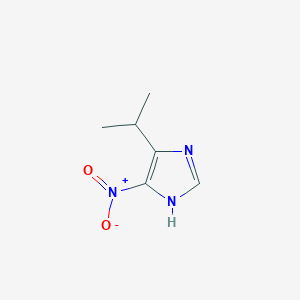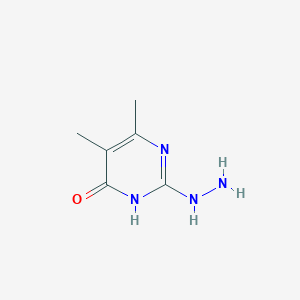
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid” is a benzodioxine . Benzodioxines are a class of organic compounds containing a benzene ring fused to a dioxine ring.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical processes . For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications . The molecular weight of a similar compound, Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-, is 178.1846 .Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties . For example, they have been explored in Rh (III)-catalyzed chemodivergent annulations.Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Anticonvulsant Applications : Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid, have been synthesized and shown to possess anticonvulsant activity. This highlights its potential in neurological research and treatment applications (Arustamyan et al., 2019).
Enantiospecific Synthesis
- Chiral Synthon for Therapeutic Agents : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, closely related to the queried compound, serve as valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents, illustrating its significance in the development of pharmaceuticals (Mishra et al., 2016).
Antibacterial Applications
- Antibacterial Agent Synthesis : The synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives has been reported, with these derivatives showing potent antibacterial properties. This suggests the compound's utility in creating new antibacterial agents (Abbasi et al., 2017).
Biofilm Inhibition
- Bacterial Biofilm Inhibition : Certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been synthesized, exhibiting significant inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. This underscores its potential in addressing bacterial resistance and biofilm-related issues (Abbasi et al., 2020).
Antioxidant Activity
- Potential Antioxidant Activity : Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a structurally related compound, have shown significant antioxidant activity. This opens possibilities for its use in oxidative stress-related research and therapeutic applications (Tumosienė et al., 2019).
Antifungal and Antimicrobial Properties
- Antifungal and Antimicrobial Potential : The compound has been used to synthesize derivatives with notable antifungal and antimicrobial properties, suggesting its relevance in the development of new treatments for fungal and bacterial infections (Pandya et al., 2019).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds are known to exhibit various biological activities. For instance, sulfonamides primarily block the foliate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication .
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)10-2-1-5-14(10)9-3-4-11-12(8-9)18-7-6-17-11/h1-5,8H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBIJZGZBACAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1155519-16-6 | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)

![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
